2-(4-Chlorophenyl)sulfanylacetic acid;2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanol
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Overview
Description
2-(4-Chlorophenyl)sulfanylacetic acid and 2-(1-oxa-4-azaspiro[45]decan-4-yl)ethanol are two distinct chemical compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
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2-(4-Chlorophenyl)sulfanylacetic acid
- This compound can be synthesized through the reaction of 4-chlorothiophenol with chloroacetic acid under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .
- Another method involves the reaction of 4-chlorobenzenethiol with bromoacetic acid in the presence of a base .
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2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanol
- The synthesis of this compound involves the reaction of 1,4-dioxaspiro[4.5]decane with ethanolamine under acidic conditions. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid to promote the formation of the spiro compound .
Industrial Production Methods
- Industrial production methods for these compounds often involve large-scale reactions using the aforementioned synthetic routes. The reactions are optimized for yield and purity, and the products are purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
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2-(4-Chlorophenyl)sulfanylacetic acid
Oxidation: This compound can undergo oxidation reactions to form sulfoxides or sulfones.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom, to form various derivatives.
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2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanol
Reduction: This compound can be reduced to form the corresponding alcohol.
Substitution: It can undergo substitution reactions at the nitrogen atom to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bases such as sodium hydroxide, acids such as sulfuric acid
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various derivatives depending on the substituent introduced
Scientific Research Applications
Chemistry
2-(4-Chlorophenyl)sulfanylacetic acid: is used as an intermediate in the synthesis of various organic compounds.
2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanol: is used in the synthesis of spiro compounds, which are of interest in medicinal chemistry due to their unique structural properties.
Biology and Medicine
2-(4-Chlorophenyl)sulfanylacetic acid:
2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanol: is being studied for its potential use in drug delivery systems and as a building block for bioactive molecules.
Industry
- Both compounds are used in the production of various industrial chemicals and materials. They are valued for their reactivity and versatility in chemical synthesis .
Mechanism of Action
Comparison with Similar Compounds
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Similar Compounds
2-(4-Chlorophenyl)thioacetic acid: Similar in structure to 2-(4-Chlorophenyl)sulfanylacetic acid, but with different reactivity and applications.
1,4-Dioxaspiro[4.5]decane: Similar to 2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanol, but lacks the ethanolamine moiety.
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Uniqueness
2-(4-Chlorophenyl)sulfanylacetic acid: Unique due to its specific reactivity with sulfur-containing groups and its applications in pharmaceutical synthesis.
2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanol:
Properties
CAS No. |
87298-93-9 |
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Molecular Formula |
C18H26ClNO4S |
Molecular Weight |
387.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfanylacetic acid;2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanol |
InChI |
InChI=1S/C10H19NO2.C8H7ClO2S/c12-8-6-11-7-9-13-10(11)4-2-1-3-5-10;9-6-1-3-7(4-2-6)12-5-8(10)11/h12H,1-9H2;1-4H,5H2,(H,10,11) |
InChI Key |
ZDWAKEZXWOCEMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)N(CCO2)CCO.C1=CC(=CC=C1SCC(=O)O)Cl |
Origin of Product |
United States |
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